Chlorhydrate de 4-aminoazobenzène

Vue d'ensemble

Description

4-Aminoazobenzene hydrochloride is a compound that has been extensively studied due to its relevance in various fields, including carcinogenicity, dye chemistry, and supramolecular chemistry. The compound is known for its ability to form conjugates in the urine of animals when injected with related compounds, and it has been tested for carcinogenicity with negative results under certain conditions . It has also been synthesized as part of azobenzene dye units, which exhibit liquid crystalline behavior under specific structural conditions . Furthermore, 4-aminoazobenzene has been investigated for its complexation with cucurbit uril, demonstrating high affinity in acidic solutions .

Synthesis Analysis

The synthesis of 4-aminoazobenzene derivatives has been described in several studies. For instance, the synthesis of N-hydroxy-4-aminoazobenzene and its derivatives has been reported, with a focus on their excretion patterns and carcinogenicity . Additionally, azobenzene dyes, including those with 4-aminoazobenzene units, have been synthesized and analyzed for their thermal and liquid crystalline properties . The synthesis of N-hydroxy-4-(methylamino)azobenzene and its acetate has also been achieved, highlighting the importance of antioxidants like ascorbic acid in stabilizing the compound during synthesis .

Molecular Structure Analysis

The molecular structure of 4-aminoazobenzene and its derivatives has been a subject of debate, with conflicting views on the structures of the mono-acid cations of the compound. Spectroscopic data suggest that both azonium and ammonium structures exist in solution as tautomeric equilibrium mixtures . Additionally, the synthesis of "push-pull" 4-aminoazobenzene dyes has allowed for the characterization of their photochromic behavior and the analysis of intramolecular hydrogen bonding effects on photoisomerization .

Chemical Reactions Analysis

The reactivity of 4-aminoazobenzene derivatives has been explored in various contexts. For example, the complexation between 4-aminoazobenzene and cucurbit uril has been studied, revealing insights into the thermodynamic properties of the complex formation and the cis-trans isomerization of aminoazobenzene . The reactivity of N-hydroxy-4-(methylamino)azobenzene to amino acids has also been described, with a focus on the synthesis of its acetate and the role of antioxidants in the reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-aminoazobenzene derivatives have been analyzed through various spectroscopic and electrochemical studies. The anion binding properties of p-aminoazobenzene-derived aromatic amides have been investigated, demonstrating their ability to form complexes with various anions . The photoisomerization of 4-aminoazobenzene dyes has been studied in different solvents, with the degree of photoisomerization calculated for azo chromophores . Additionally, the basicity of 4-aminoazobenzene and its derivatives has been resolved into two components, pK_am and pK_az, which correspond to the basicity of the amino nitrogen and the β-azo nitrogen, respectively .

Applications De Recherche Scientifique

Stockage de données moléculaires

Le chlorhydrate de 4-aminoazobenzène, grâce à son groupe azobenzène, peut être utilisé comme photoswitch dans le stockage d’informations au niveau moléculaire. Sa capacité à basculer entre des isomères lorsqu’il est exposé à la lumière le rend précieux pour développer des systèmes de stockage de données avancés .

Photopharmacologie

Dans le domaine de la médecine, les azobenzènes comme le this compound sont explorés pour des applications de photopharmacologie. Cela implique l’utilisation de la lumière pour contrôler et activer la libération de médicaments, ce qui pourrait conduire à des traitements thérapeutiques plus ciblés et contrôlés .

Récolte d’énergie solaire

Les propriétés d’absorption de la lumière du composé en font un candidat potentiel pour les technologies de récolte de la lumière solaire, contribuant potentiellement à des cellules solaires plus efficaces et à des solutions d’énergie renouvelable .

Électronique et photonique moléculaires

Les azobenzènes sont essentiels dans le développement de dispositifs électroniques et photoniques moléculaires en raison de leurs capacités de photoswitching. Cela pourrait conduire à des progrès dans la création de composants et de systèmes électroniques miniaturisés .

Conversion d’énergie optique en mécanique

Le processus d’isomérisation unique des azobenzènes peut être exploité pour convertir l’énergie optique en travail mécanique, ce qui a des implications pour le développement de nanomateurs et de robots .

Technologies de détection et de détection

La distribution isomérique sélective des azobenzènes à l’état excité peut être utilisée dans des applications de détection, conduisant potentiellement au développement de capteurs chimiques hautement sensibles .

Systèmes d’administration de médicaments

Des recherches sont en cours pour utiliser les azobenzènes pour des systèmes d’administration de médicaments contrôlés, où les changements de structure du composé en réponse à la lumière pourraient déclencher la libération de médicaments dans des zones spécifiques du corps .

Science des matériaux

La capacité de photoswitching du composé est également explorée pour créer des matériaux auto-cicatrisants et des textiles intelligents qui peuvent répondre et s’adapter aux changements environnementaux .

Safety and Hazards

4-Aminoazobenzene hydrochloride is harmful if swallowed . It may cause an allergic skin reaction . It is very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Mécanisme D'action

Target of Action

4-Aminoazobenzene hydrochloride, also known as 4-(Phenyldiazenyl)aniline hydrochloride, has been found to play a key role in enhancing the detection and imaging of metabolites in tissues using matrix-assisted laser desorption/ionization mass spectrometry imaging (MALDI-MSI) . This suggests that its primary targets are the metabolites present in biological tissues.

Mode of Action

The compound interacts with its targets by acting as a negative ion MALDI matrix. It exhibits superior properties in terms of ultraviolet absorption, background ion interference, matrix morphology, and metabolite ionization efficiency . This enhances the detection and imaging of metabolites in tissues.

Pharmacokinetics

Its use in tissue imaging suggests that it may have good distribution properties, allowing it to reach and interact with metabolites in various tissues .

Result of Action

The primary result of the action of 4-Aminoazobenzene hydrochloride is the enhanced detection and imaging of metabolites in tissues . This is achieved through its role as a negative ion MALDI matrix, which improves the ionization efficiency of metabolites and reduces background ion interference .

Action Environment

The action of 4-Aminoazobenzene hydrochloride can be influenced by environmental factors such as the presence of metal salts or strong acids, which can sensitize the compound and potentially lead to detonation . Additionally, the compound’s action as a negative ion MALDI matrix may be affected by the specific conditions of the MALDI-MSI process .

Propriétés

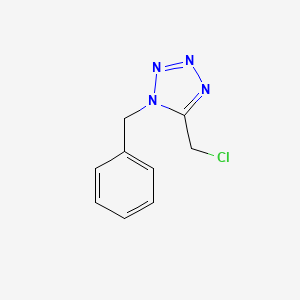

IUPAC Name |

4-phenyldiazenylaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3.ClH/c13-10-6-8-12(9-7-10)15-14-11-4-2-1-3-5-11;/h1-9H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNTYZIRLUBHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883975 | |

| Record name | 4-Aminoazobenzene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3457-98-5 | |

| Record name | Benzenamine, 4-(2-phenyldiazenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3457-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(2-phenyldiazenyl)-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Aminoazobenzene hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(phenylazo)anilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromobenzo[1,3]dioxole-4-carboxylic acid](/img/structure/B1280131.png)